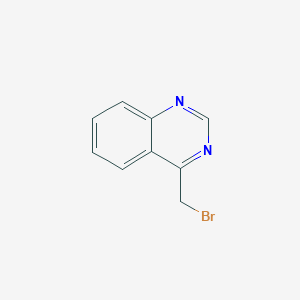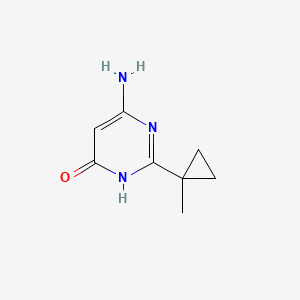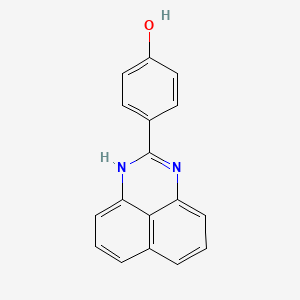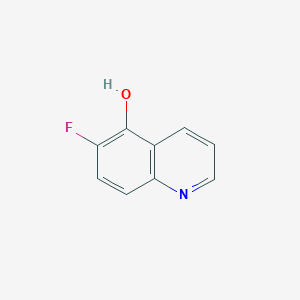
4-(bromomethyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)quinazoline, also known as 4-bromo-2-methylquinazoline or 4-BMQ, is an organic compound that has been studied extensively due to its potential applications in medicinal chemistry, chemical synthesis, and materials science. It is a versatile building block for the synthesis of a variety of biologically active molecules, such as small molecule inhibitors and fluorescent probes. 4-BMQ has also been used as a reagent in the synthesis of new compounds and materials.
Wissenschaftliche Forschungsanwendungen
4-BMQ has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of small molecule inhibitors, fluorescent probes, and other biologically active molecules. It has also been used in the synthesis of new compounds and materials for use in materials science. Additionally, 4-BMQ has been used in the synthesis of polymers and nanomaterials for use in biomedical applications.
Wirkmechanismus
The mechanism of action of 4-BMQ is not well understood. However, it is known that the compound is able to act as a ligand for certain proteins and enzymes, and can bind to them in a reversible manner. This binding is thought to be responsible for its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BMQ have not been extensively studied. However, in vitro studies have shown that 4-BMQ can inhibit the activity of certain enzymes, such as lipoxygenase, cyclooxygenase, and xanthine oxidase. In addition, 4-BMQ has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-BMQ has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a versatile building block for the synthesis of a variety of compounds. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, 4-BMQ also has some limitations. It is not very soluble in water, and it has a low solubility in organic solvents.
Zukünftige Richtungen
There are several potential future directions for the study of 4-BMQ. One potential direction is to further investigate the biochemical and physiological effects of 4-BMQ. Additionally, further research could be done to investigate the potential therapeutic applications of 4-BMQ and its derivatives. Finally, future research could focus on the development of new synthetic methods for the synthesis of 4-BMQ and its derivatives.
Synthesemethoden
4-BMQ is usually synthesized from the reaction of 4-(bromomethyl)quinazolinethylaniline with aqueous hydrochloric acid and sodium nitrite. This reaction produces a mixture of 4-(bromomethyl)quinazolinethylquinazoline and 4-(bromomethyl)quinazolinethylaniline hydrochloride. The 4-(bromomethyl)quinazolinethylquinazoline can then be isolated by crystallization. The reaction can be represented as follows:
4-(bromomethyl)quinazolinethylaniline + HCl + NaNO2 → 4-(bromomethyl)quinazolinethylquinazoline + 4-(bromomethyl)quinazolinethylaniline hydrochloride
Eigenschaften
IUPAC Name |
4-(bromomethyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAKIZDBMPFSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid](/img/structure/B6602732.png)


![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B6602743.png)



![6-bromo-2-methyl-1H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6602767.png)
![6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6602775.png)

![2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6602802.png)

